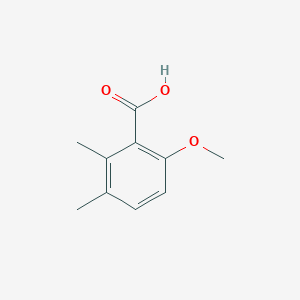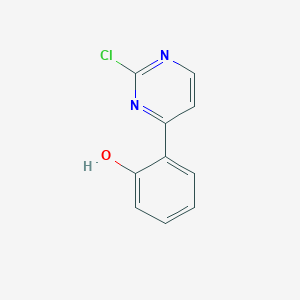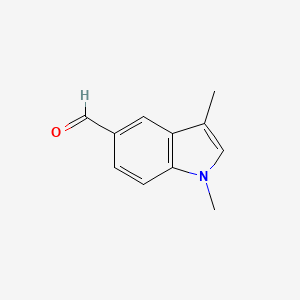![molecular formula C9H5NO2 B13975357 Pyrano[4,3,2-cd][2,1]benzoxazole CAS No. 89381-25-9](/img/structure/B13975357.png)
Pyrano[4,3,2-cd][2,1]benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrano[4,3,2-cd][2,1]benzoxazole is a heterocyclic compound that features a fused ring system combining a pyran ring and a benzoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrano[4,3,2-cd][2,1]benzoxazole typically involves multi-component reactions. One common method includes the reaction of 2-aminophenol with aldehydes or ketones under acidic or basic conditions. Catalysts such as metal catalysts, nanocatalysts, and ionic liquid catalysts are often employed to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale multi-component reactions using readily available starting materials. The use of continuous flow reactors and advanced catalytic systems can optimize the yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Pyrano[4,3,2-cd][2,1]benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .
Aplicaciones Científicas De Investigación
Pyrano[4,3,2-cd][2,1]benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Pyrano[4,3,2-cd][2,1]benzoxazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membranes. The compound’s anticancer properties could be linked to the induction of apoptosis or inhibition of cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Benzoxazole: A simpler structure with similar biological activities.
Pyrano[2,3-b]quinoline: Another fused ring system with comparable chemical properties.
Benzo[h]pyrano[2,3-b]quinoline:
Uniqueness
Pyrano[4,3,2-cd][2,1]benzoxazole stands out due to its unique fused ring system, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad range of applications in different scientific fields make it a compound of significant interest .
Propiedades
Número CAS |
89381-25-9 |
|---|---|
Fórmula molecular |
C9H5NO2 |
Peso molecular |
159.14 g/mol |
Nombre IUPAC |
3,7-dioxa-2-azatricyclo[6.3.1.04,12]dodeca-1,4(12),5,8,10-pentaene |
InChI |
InChI=1S/C9H5NO2/c1-2-6-9-7(3-1)11-5-4-8(9)12-10-6/h1-5H |
Clave InChI |
QXCNBGRGLBTSDT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NOC3=C2C(=C1)OC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


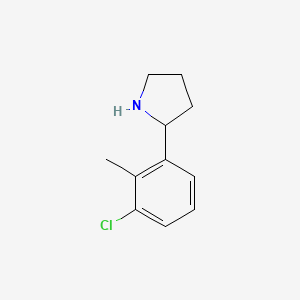
![Methyl 8-((tert-butoxycarbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13975285.png)
![B-[6-(2-Methylpropoxy)-2-pyrazinyl]boronic acid](/img/structure/B13975307.png)
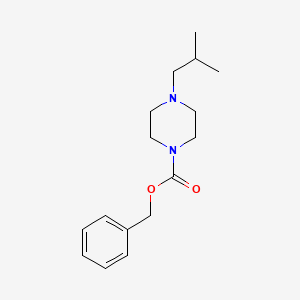

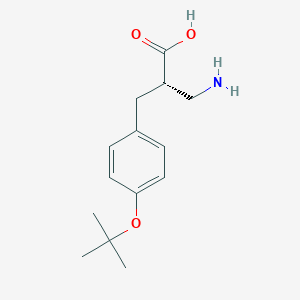
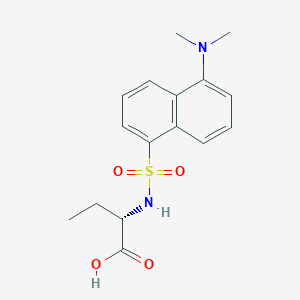
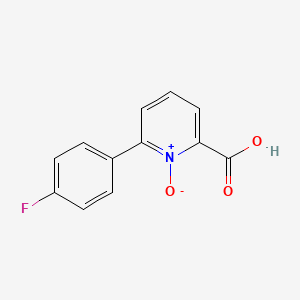
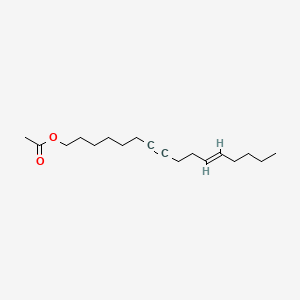
![4-Chloro-7-(2-deoxy--D-ribofuranosyl)-7H-pyrrolo[2,3-d]-pyrimidine](/img/structure/B13975337.png)
